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Introduction

The NICE-3 gene, officially known as Chromosome 1 Open Reading Frame 43 (Clorf43) and
also referred to as LTAPL, is a protein-coding gene located on human chromosome 1.[1]
Initially identified from a keratinocyte cDNA library as a member of the epidermal differentiation
complex (EDC), NICE-3 has been implicated in several critical cellular processes.[2] Its protein
product is localized to the Golgi apparatus and mitochondria and is known to be a general
regulator of phagocytosis, essential for the uptake of Gram-negative bacteria by macrophages.

[1](21(3]

While NICE-3 has been studied for its oncogenic role in hepatocellular carcinoma and lung
adenocarcinoma—where it promotes cell proliferation and positively regulates the
AKT/mTORC1 signaling pathway—understanding its basal expression and function in normal
physiological states is crucial for contextualizing its role in disease.[2] This technical guide
provides a comprehensive overview of NICE-3 expression across a range of normal human
tissues, details the key experimental protocols used for its study, and visualizes its associated
signaling pathway and experimental workflows.
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NICE-3 (Clorf43) Expression in Normal Human
Tissues

The NICE-3 gene exhibits ubiquitous cytoplasmic expression across most human tissues,
indicating a potential housekeeping or broadly necessary function.[4][5] Analysis of RNA
sequencing data from consortia such as the Genotype-Tissue Expression (GTEX) project, the
Human Protein Atlas (HPA), and Functional Annotation of the Mammalian Genome (FANTOMS)
confirms low tissue specificity.[3][4][6][7]

The following table summarizes the relative mRNA expression levels of NICE-3 (Clorf43) in
various non-diseased human tissues based on a consensus of transcriptomics data.
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Relative mRNA Expression

Tissue Category Tissue

Level
Brain/Nervous Cerebral Cortex Medium
Cerebellum Medium
Hippocampus Medium
Basal Ganglia Medium
Cardiovascular Heart Muscle Medium
Adipose Tissue High
Endocrine Adrenal Gland Medium
Pancreas Medium
Thyroid Gland High
Pituitary Gland High
Gastrointestinal Esophagus High
Stomach Medium
Small Intestine Medium
Colon Medium
Liver Medium
Gallbladder Medium
Hematopoietic/Immune Bone Marrow High
Lymph Node Medium
Spleen Medium
Tonsil High
Integumentary Skin High
Musculoskeletal Skeletal Muscle Low
Renal/Urinary Kidney Medium
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Urinary Bladder Medium

Reproductive Testis High
Ovary Medium

Uterus Medium

Prostate High

Respiratory Lung Medium
Bronchus Medium

Expression Levels are qualitatively summarized from graphical data presented by the Human
Protein Atlas, which integrates data from HPA, GTEx, and FANTOMS.[4][5]

Experimental Protocols

The analysis of NICE-3 gene expression and its functional consequences relies on standard
molecular biology techniques. Below are detailed methodologies for two key experimental
approaches.

Quantification of NICE-3 mRNA Expression via RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-gPCR) is a highly sensitive
method used to measure mRNA levels.[2][8]

Objective: To quantify the relative abundance of NICE-3 mRNA in a given tissue or cell sample
compared to a reference sample and a housekeeping gene.

Methodology:
e RNA Extraction:

o Homogenize fresh or frozen tissue samples (~50-100 mg) or cultured cells (~0.5-1x107)
using a reagent like TRIzol.[9]

o Perform phase separation using chloroform and precipitate the RNA from the aqueous
phase with isopropanol.[9]
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o Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

o Assess RNA quality and integrity using a spectrophotometer (for A260/A280 purity ratios)
and gel electrophoresis. To prevent genomic DNA amplification, samples can be treated
with DNase.[10]

o Reverse Transcription (cDNA Synthesis):

o In an RNase-free tube, combine 1-2 ug of total RNA with primers (oligo(dT)s, random
hexamers, or gene-specific primers), dNTPs, and RNase-free water.[11]

o Denature RNA secondary structures by incubating at 65-70°C for 5-10 minutes, followed
by chilling on ice.[8]

o Add a master mix containing reverse transcriptase (e.g., M-MLV), reaction buffer, and an
RNase inhibitor.

o Incubate the reaction at the enzyme's optimal temperature (e.g., 42-45°C) for 30-60
minutes to synthesize the first-strand cDNA.[9][11]

o Terminate the reaction by heat inactivation at 85°C for 5 minutes.[11] The resulting cDNA
can be stored at -20°C.

e Quantitative PCR (gPCR):

o Prepare a gPCR master mix containing SYBR Green | dye, Taqg DNA polymerase, dNTPs,
and reaction buffer.[9]

o Add NICE-3 specific forward and reverse primers and the diluted cDNA template to the
master mix. Primers should ideally span an exon-exon junction to avoid amplifying any
contaminating genomic DNA.[10]

o Set up triplicate reactions for each sample, including a no-template control (NTC) and a
no-reverse-transcriptase control (-RT).[10]

o Perform the gPCR reaction in a specialized thermocycler with fluorescence detection. A
typical two-step protocol includes an initial denaturation at 95°C, followed by 40 cycles of
denaturation at 95°C and annealing/extension at 60°C.[9]
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o Data Analysis:

(¢]

target abundance.[8]

o Calculate the relative expression of NICE-3 using the AACt method. Normalize the Ct
value of NICE-3 to that of a stable housekeeping gene (e.g., GAPDH, ACTB) for each
sample (ACt = CtNICE-3 - Cthousekeeping).

o Further normalize the experimental sample's ACt to the control sample's ACt (AACt =
ACtexperimental - ACtcontrol).

o The fold change in expression is calculated as 2-AACt.

Functional Analysis via siRNA Knockdown and Western
Blot

To investigate the function of NICE-3, its expression can be silenced using small interfering
RNA (siRNA), and the downstream effects on protein pathways can be assessed by Western
Blot.[12][13]

Objective: To knock down NICE-3 expression and measure changes in the phosphorylation
status of key proteins in the AKT/mTORC1 pathway.

Methodology:
¢ siRNA Transfection:

o Culture human cells (e.g., A549, H1993 lung adenocarcinoma cells) in 6-well plates to
~70% confluency.

o Prepare two sets of tubes: one with NICE-3-targeting siRNA and another with a non-
targeting control siRNA, each diluted in an appropriate transfection medium (e.g., Opti-
MEM).

o In separate tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine).
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o

o

Combine the diluted siRNA and transfection reagent, incubate for 20-30 minutes to allow
complex formation, and add the mixture to the cells.

Incubate the cells for 48-72 hours to allow for effective gene knockdown.[13][14]

o Protein Extraction (Lysis):

[e]

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and
phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, aprotinin).[15]

Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 x g) at 4°C to
pellet cell debris.

Collect the supernatant containing the total protein extract. Determine protein
concentration using a standard assay (e.g., BCA or Bradford).

o SDS-PAGE and Western Blotting:

[¢]

Denature protein samples by boiling in Laemmli buffer.

Load equal amounts of protein (e.g., 20-40 pg) into the wells of an SDS-polyacrylamide
gel and separate them by electrophoresis.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in
Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody
binding.

Incubate the membrane overnight at 4°C with primary antibodies targeting NICE-3 (to
confirm knockdown), total AKT, phosphorylated AKT (p-AKT), total p70S6K, and
phosphorylated p70S6K (p-p70S6K).[14] Use an antibody against a loading control protein
(e.g., B-actin or GAPDH) to ensure equal loading.

Wash the membrane extensively with TBST and then incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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o Wash again and detect the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

o Data Analysis:
o Quantify the band intensities using densitometry software (e.g., ImageJ).

o Normalize the intensity of target proteins to the loading control. For phosphoproteins,
calculate the ratio of the phosphorylated form to the total protein form to determine the
change in pathway activation.

Signaling Pathways and Workflows
NICE-3 Associated Signhaling Pathway

In lung adenocarcinoma cells, NICE-3 has been shown to be a positive regulator of the
AKT/mTORCI1 signaling pathway. Knockdown of NICE-3 inhibits the phosphorylation of AKT
and its downstream target p70S6K, which in turn enhances autophagy and arrests the cell
cycle.[2]
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Caption: The NICE-3-regulated AKT/mTORCL1 signaling pathway.

Experimental Workflow for NICE-3 Analysis

The following diagram illustrates a typical workflow for investigating the expression and function
of the NICE-3 gene.
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Caption: A generalized workflow for NICE-3 gene and protein analysis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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